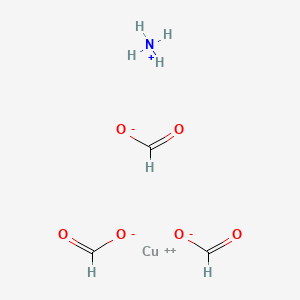
Azanium;copper;triformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanium;copper;triformate can be synthesized through a coprecipitation method. This involves mixing aqueous solutions of copper salts (such as copper sulfate) with ammonium formate under controlled conditions. The reaction typically occurs at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods
In industrial settings, this compound can be produced using a sol-gel method. This involves the hydrolysis and polycondensation of metal alkoxides in the presence of ammonium formate. The resulting gel is then dried and calcined to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;copper;triformate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, forming higher oxidation state copper compounds.
Reduction: The copper ion can also be reduced to lower oxidation states.
Substitution: The formate ions can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as ammonia or ethylenediamine can be used under mild conditions.
Major Products Formed
Oxidation: Copper(II) oxide or copper(II) hydroxide.
Reduction: Copper(I) oxide or elemental copper.
Substitution: Various copper coordination complexes depending on the substituting ligand
Applications De Recherche Scientifique
Azanium;copper;triformate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of copper nanoparticles, which have applications in electronics and materials science
Mécanisme D'action
The mechanism of action of azanium;copper;triformate involves the interaction of copper ions with biological molecules. Copper ions can act as electron donors or acceptors, participating in redox reactions. This can lead to the generation of reactive oxygen species, which can damage microbial cells, making the compound effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) formate: Similar in structure but lacks the ammonium ion.
Ammonium formate: Contains ammonium and formate ions but lacks copper.
Copper(II) acetate: Contains copper and acetate ions instead of formate.
Uniqueness
Azanium;copper;triformate is unique due to its combination of copper, ammonium, and formate ions. This unique combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for various applications .
Propriétés
Numéro CAS |
68310-83-8 |
|---|---|
Formule moléculaire |
C3H7CuNO6 |
Poids moléculaire |
216.64 g/mol |
Nom IUPAC |
azanium;copper;triformate |
InChI |
InChI=1S/3CH2O2.Cu.H3N/c3*2-1-3;;/h3*1H,(H,2,3);;1H3/q;;;+2;/p-2 |
Clé InChI |
DBKWLVJPISKRJS-UHFFFAOYSA-L |
SMILES canonique |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[NH4+].[Cu+2] |
Numéros CAS associés |
64-18-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
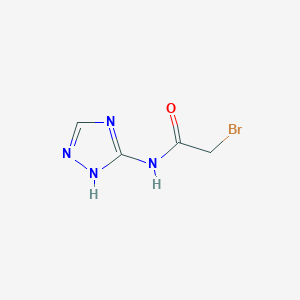

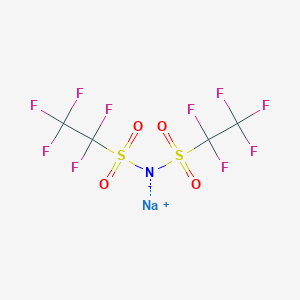
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
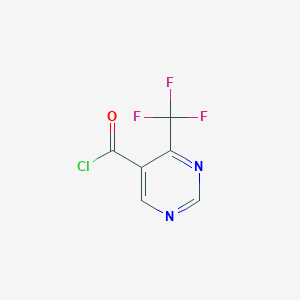
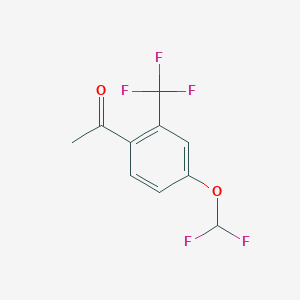
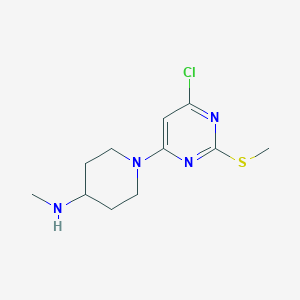
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)

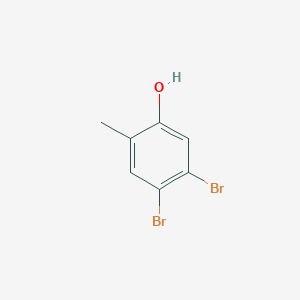
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)

